1-Trichlorosilylethylbenzene
Overview
Description
1-Trichlorosilylethylbenzene is an organosilicon compound that features a benzene ring substituted with a trichlorosilylethyl group
Preparation Methods
The synthesis of 1-Trichlorosilylethylbenzene typically involves the reaction of ethylbenzene with trichlorosilane in the presence of a catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Anhydrous conditions are preferred, and solvents like dichloromethane or toluene are commonly used.
Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the product.
Chemical Reactions Analysis
1-Trichlorosilylethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the trichlorosilylethyl group to a silane or silanol group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the trichlorosilylethyl group can direct incoming electrophiles to ortho and para positions. Common reagents include halogens (e.g., chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Trichlorosilylethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Trichlorosilylethylbenzene exerts its effects involves the interaction of the trichlorosilylethyl group with various molecular targets. The trichlorosilylethyl group can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in modifying the surface properties of various substrates.
Comparison with Similar Compounds
1-Trichlorosilylethylbenzene can be compared with other similar compounds such as:
1-Trimethylsilylethylbenzene: This compound has a trimethylsilyl group instead of a trichlorosilylethyl group, making it less reactive in certain chemical reactions.
1-Triphenylsilylethylbenzene: Featuring a triphenylsilyl group, this compound is bulkier and may exhibit different steric effects in reactions.
1-Trichlorosilylpropylbenzene: This compound has a propyl spacer instead of an ethyl spacer, which can influence its reactivity and physical properties.
The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the trichlorosilylethyl group.
Properties
IUPAC Name |
trichloro(1-phenylethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPXQRITZMOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472907 | |
Record name | 1-trichlorosilylethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7726-28-5 | |
Record name | 1-trichlorosilylethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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